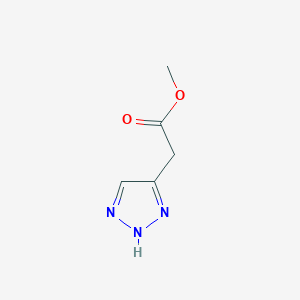

methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2H-triazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)2-4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDZYAFQOOJYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate can be synthesized through a variety of methods. One common approach involves the “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Analogs :

Ethyl 2-(1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (): Features a 4-phenyl substituent and a 2-oxoacetate group. Exhibits antibacterial and antifungal activities due to the electron-withdrawing oxo group enhancing reactivity . Structural Difference: The oxo group increases polarity, affecting solubility and biological interactions compared to the non-oxo methyl ester.

Methyl (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(oxo)acetate (): Contains a benzyl group at N1 and a phenyl group at C3.

Ethyl 2-(1-(4-Methylbenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate ():

Ester Group Modifications

Methyl vs. Ethyl Esters :

Functional Group Additions :

Triazole Isomerism and Heterocycle Replacement

1,2,4-Triazole Derivatives: Methyl 2-(1H-1,2,4-Triazol-1-yl)propanoate ():

- The 1,2,4-triazole isomer lacks the hydrogen-bonding capability of 1,2,3-triazoles, reducing its utility in coordination chemistry .

Pyrazole and Thiazole Analogs :

Physical Properties :

*Calculated using ChemDraw.

Biological Activity

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and data tables.

The 1,2,3-triazole ring is known for its pharmacological potential, including antimicrobial and anticancer properties. This compound incorporates this ring structure and has been examined for various biological activities.

2. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties against a range of pathogens. This compound has been shown to possess significant antibacterial activity.

2.1 Synthesis and Testing

In a study by Khedher et al., various triazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 125 μg/ml against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| Escherichia coli | 250 | |

| Pseudomonas aeruginosa | >250 |

The mechanism of action for triazole compounds typically involves the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells.

3.1 Case Studies

In a study focusing on the antiproliferative effects of triazole derivatives on various cancer cell lines (e.g., HeLa and A549), this compound demonstrated IC50 values in the low micromolar range (30–50 μM), indicating promising anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| MDA-MB-231 | >100 |

4. Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. This compound has shown potential in scavenging free radicals.

4.1 Research Findings

A study reported that triazole derivatives exhibited significant antioxidant activity with an EC50 value of 75.5 µg/mL for this compound . This suggests that the compound may protect cells from oxidative stress.

5. Conclusion

This compound is a compound with notable biological activities including antimicrobial, anticancer, and antioxidant effects. Its potential as a therapeutic agent warrants further investigation to optimize its efficacy and understand its mechanisms of action better.

6. Future Directions

Future research should focus on:

- Structural modifications to enhance biological activity.

- In vivo studies to evaluate therapeutic potential.

- Mechanistic studies to elucidate pathways affected by this compound.

Q & A

Q. What are the common synthetic routes for methyl 2-(1H-1,2,3-triazol-5-yl)acetate, and what experimental parameters influence yield?

Methodological Answer: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Reagent selection : Use of CuSO₄·5H₂O and sodium ascorbate in a 1:2 molar ratio as a catalytic system to ensure regioselectivity for the 1,4-disubstituted triazole .

- Solvent optimization : Tert-butanol/water mixtures (e.g., 4:1 v/v) enhance reaction efficiency by balancing solubility and catalyst activity .

- Temperature control : Reactions are performed at 60–80°C for 6–12 hours to maximize cycloaddition while minimizing side reactions .

Yield variations (50–85%) often arise from impurities in starting materials (e.g., methyl propiolate derivatives) or incomplete azide-alkyne conversion. Purification via silica gel chromatography or recrystallization (ethanol/water) is critical .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Diagnostic signals include:

- Triazole protons: δ 7.8–8.2 ppm (¹H) for H-5 in CDCl₃ or DMSO-d₆ .

- Acetate methyl: δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C) .

- FT-IR : Stretching vibrations at 1710–1740 cm⁻¹ (ester C=O) and 3100–3150 cm⁻¹ (triazole C-H) confirm functional groups .

- TLC : Ethyl acetate/hexane (3:7) with iodine visualization monitors reaction progress .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol/water (1:3) yields high-purity crystals (melting point 120–125°C) .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted azides or alkynes .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve regioisomeric impurities, particularly when competing 1,5-disubstituted triazoles form .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during structural refinement be resolved?

Methodological Answer: Discrepancies (e.g., anomalous electron density or thermal motion artifacts) require iterative refinement using SHELXL :

- Twinned data : Use the TWIN/BASF commands to model pseudo-merohedral twinning, adjusting scale factors for each domain .

- Disordered solvent : Apply PART/SAME to constrain occupancy of solvent molecules in asymmetric units .

- Validation tools : Check R-factor convergence (R₁ < 5%) and ADDSYM/PLATON to detect missed symmetry .

Q. What strategies address low regioselectivity in triazole ring formation?

Methodological Answer:

- Ligand-modulated catalysis : Add tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I), suppressing 1,5-regioisomers .

- Alternative click methods : Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper but requires strained cyclooctynes .

- Post-synthetic modification : Use Buchwald–Hartwig coupling to functionalize pre-formed triazoles, bypassing selectivity issues .

Q. How do computational methods assist in predicting reactivity or coordination behavior?

Methodological Answer:

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis sets predicts regioselectivity by comparing transition-state energies for 1,4- vs. 1,5-triazole formation .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes) by analyzing triazole-acetate hydrogen bonding .

- MD simulations : GROMACS evaluates stability of metallogels formed with Cu(II) acetate, correlating with experimental rheological data .

Q. What challenges arise in studying the coordination chemistry of this compound?

Methodological Answer:

- Ambidentate ligand behavior : The triazole N3 and acetate oxygen compete for metal binding. Use EXAFS/XANES to confirm coordination modes (e.g., Cu-O vs. Cu-N) .

- pH sensitivity : Protonation of triazole (pKa ~4.5) disrupts metal-ligand bonds. Maintain pH >6.5 during metallogel synthesis .

- Redox activity : Cu(II) may oxidize the triazole ring. Monitor via cyclic voltammetry (E° = +0.3 V vs. Ag/AgCl) .

Q. How can catalytic systems be optimized for scalable synthesis?

Methodological Answer:

- Heterogeneous catalysts : Immobilize Cu(I) on mesoporous silica (SBA-15) to improve recyclability (≥5 cycles, 75% yield retained) .

- Microwave-assisted synthesis : Reduce reaction time to 30 minutes (100°C, 300 W) with 20% higher yield than conventional heating .

- Flow chemistry : Use microreactors (0.5 mL/min flow rate) to enhance mixing and heat transfer, minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.